Prosultiamine Prosultiamine N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-n-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]formamide is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 59-58-5
VCID: VC0540431
InChI: InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)
SMILES: CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
Molecular Formula: C15H24N4O2S2
Molecular Weight: 356.5 g/mol

Prosultiamine

CAS No.: 59-58-5

Cat. No.: VC0540431

Molecular Formula: C15H24N4O2S2

Molecular Weight: 356.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Prosultiamine - 59-58-5

Specification

CAS No. 59-58-5
Molecular Formula C15H24N4O2S2
Molecular Weight 356.5 g/mol
IUPAC Name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide
Standard InChI InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)
Standard InChI Key UDCIYVVYDCXLSX-UHFFFAOYSA-N
Isomeric SMILES CCCSS/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO
SMILES CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
Canonical SMILES CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
Appearance Solid powder

Introduction

Chemical Structure and Biochemical Properties

Prosultiamine, systematically named N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]formamide, is structurally derived from allithiamine through substitution of the allyl disulfide group with a propyl disulfide moiety . This modification confers greater stability in biological systems and improved intestinal absorption, as the propyl group reduces susceptibility to enzymatic degradation in the gastrointestinal tract .

Physicochemical Characteristics

  • Molecular Formula: C15H24N4O2S2\text{C}_{15}\text{H}_{24}\text{N}_4\text{O}_2\text{S}_2

  • Molecular Weight: 356.51 g/mol

  • Solubility: Sparingly soluble in water; highly soluble in organic solvents and lipids .

  • Synthesis: Synthesized via substitution of allyl disulfide with propyl disulfide in allithiamine, followed by crystallization from benzene .

The compound’s lipophilicity enables efficient crossing of cellular membranes, a critical factor in its enhanced bioavailability relative to thiamine hydrochloride .

Pharmacological Profile and Mechanism of Action

Prosultiamine exerts multimodal effects, functioning both as a metabolic cofactor and an antiviral agent.

Metabolic Modulation

As a thiamine prodrug, prosultiamine is hydrolyzed to release thiamine, which serves as a cofactor for enzymes critical to carbohydrate metabolism, including:

  • Transketolase: Facilitates the pentose phosphate pathway.

  • Pyruvate dehydrogenase: Catalyzes oxidative decarboxylation of pyruvate .
    These roles enhance cellular energy production, particularly in neuronal tissues reliant on glucose metabolism.

Antiviral Activity

Table 1: Comparative Pharmacokinetics of Thiamine Derivatives

ParameterProsultiamineThiamine NitrateFursultiamine
Bioavailability300%↑ vs. Thiamine Baseline137.5%↑ vs. Thiamine
Tmax_{max} (h)2.11.82.5
Cmax_{max} (ng/mL)45.612.352.1

Therapeutic Applications in HAM/TSP

HAM/TSP, a chronic myelopathy affecting 0.3–4% of HTLV-I carriers, manifests as spastic paraparesis and neurogenic bladder dysfunction. Prosultiamine addresses both pathologies through distinct mechanisms.

Motor Function Improvement

Urinary Symptom Management

A prospective study (n=16n = 16) reported significant improvements in overactive bladder symptom scores:

  • Night-time frequency: Reduced by 1.8 episodes/night (p=0.028p = 0.028)

  • Urgency severity: 34% decrease (p=0.001p = 0.001) .
    Urodynamic analyses revealed increased maximum cystometric capacity (278 mL vs. 214 mL baseline; p<0.01p < 0.01) and normalized detrusor pressure profiles .

Table 2: Clinical Outcomes in HAM/TSP Trials

Study ParameterBaselinePost-TreatmentImprovementpp-Value
HTLV-I Proviral Load (copies/104^4 PBMCs)1,2401,04815.4%<0.05
Walking Time (s/10 m)28.522.322%<0.01
Nocturnal Urinations4.22.442.9%0.028

Future Research Directions

  • Combination Therapies: Pairing prosultiamine with immunomodulators (e.g., interferon-α) may synergistically reduce HTLV-I reservoirs.

  • Neuroprotective Mechanisms: Elucidate thiamine’s role in mitigating axonal degeneration in chronic myelopathies.

  • Formulation Optimization: Develop sustained-release formulations to maintain stable thiamine diphosphate levels.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator